molecular formula C48H42BNO2 B13696829 4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester

4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester

Cat. No.: B13696829
M. Wt: 675.7 g/mol
InChI Key: HEUPYFPODPVZAA-UHFFFAOYSA-N
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Description

The compound “N/A” is a placeholder term often used in scientific literature to denote a substance that is not available or not applicable in a given context

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N/A” involves a multi-step process that begins with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial reaction between precursor A and reagent B under controlled temperature and pressure.

    Step 2: Purification of the intermediate product using techniques such as distillation or chromatography.

    Step 3: Final reaction with reagent C to yield the compound “N/A”.

Industrial Production Methods

In an industrial setting, the production of “N/A” is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring the purity and availability of starting materials.

    Reaction Optimization: Using advanced control systems to monitor and adjust reaction parameters in real-time.

    Product Isolation: Employing techniques like crystallization or extraction to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “N/A” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N/A-oxide.

    Reduction: Production of N/A-hydride.

    Substitution: Generation of substituted N/A derivatives.

Scientific Research Applications

The compound “N/A” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of advanced materials and as an additive in manufacturing processes.

Mechanism of Action

The mechanism by which “N/A” exerts its effects involves interaction with specific molecular targets and pathways. For example:

    Molecular Targets: Binding to enzymes or receptors to modulate their activity.

    Pathways Involved: Activation or inhibition of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Compound X: Shares similar structural features but differs in its reactivity and applications.

    Compound Y: Exhibits comparable biological activity but has distinct pharmacokinetic properties.

    Compound Z: Used in similar industrial processes but has different environmental and safety profiles.

Uniqueness of “N/A”

The uniqueness of “N/A” lies in its specific combination of properties, such as its reactivity, stability, and versatility in various applications. This makes it a valuable compound for research and industrial use.

Properties

Molecular Formula

C48H42BNO2

Molecular Weight

675.7 g/mol

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-[4-(1,2,2-triphenylethenyl)phenyl]naphthalen-1-amine

InChI

InChI=1S/C48H42BNO2/c1-47(2)48(3,4)52-49(51-47)40-29-33-42(34-30-40)50(44-26-16-24-35-17-14-15-25-43(35)44)41-31-27-39(28-32-41)46(38-22-12-7-13-23-38)45(36-18-8-5-9-19-36)37-20-10-6-11-21-37/h5-34H,1-4H3

InChI Key

HEUPYFPODPVZAA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

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